![molecular formula C17H17N3O4S B2362723 Methyl-4-(4,6,12-Triazatricyclo[7.2.1.0<sup>2,7</sup>]dodeca-2(7),3,5-trien-12-sulfonyl)benzoat CAS No. 1904411-35-3](/img/structure/B2362723.png)
Methyl-4-(4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-12-sulfonyl)benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate is a complex organic molecule featuring a combination of sulfonamide, benzoate, and epiminocycloheptapyrimidin groups. It serves as an important compound in various scientific and industrial applications due to its unique chemical properties and biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate is used as a building block for synthesizing complex molecules and studying reaction mechanisms. Its unique structure serves as a model for exploring sulfonylation and esterification reactions.
Biology and Medicine
The compound exhibits significant biological activity, making it useful in pharmacological research. It acts as a potential lead compound in drug discovery, particularly for developing treatments for diseases involving enzymatic targets within the epiminocyclohepta[d]pyrimidin pathway.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for manufacturing high-performance materials used in electronics and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate involves multiple steps:
Formation of the Epiminocyclohepta[d]pyrimidin Core: : This step typically involves cyclization reactions starting from readily available precursor molecules.
Introduction of the Sulfonyl Group: : This can be achieved through sulfonylation reactions using sulfonyl chloride in the presence of a base.
Attachment of the Benzoate Group: : Esterification reactions, using methanol in the presence of an acid catalyst, introduce the benzoate group to the molecule.
Industrial Production Methods
In industrial settings, the production of this compound generally follows similar synthetic routes but on a larger scale. High-pressure reactors and automated synthesis machines ensure precision and efficiency. Industrial synthesis often employs:
Flow chemistry: for continuous production.
Automated purification systems: to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation, often using oxidizing agents like hydrogen peroxide, to form corresponding sulfone derivatives. Reduction reactions might employ agents like sodium borohydride.
Substitution Reactions: : Nucleophilic substitution reactions can introduce various substituents onto the aromatic ring or the benzoate moiety.
Addition Reactions: : The compound can participate in addition reactions, particularly at the double bonds within the epiminocyclohepta[d]pyrimidin structure.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Acid catalysts for esterification, base catalysts for sulfonylation.
Solvents: : Dichloromethane, methanol, ethanol, toluene.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Reduced amine derivatives.
Substitution: : Substituted aromatic compounds depending on the nucleophile.
Wirkmechanismus
The mechanism of action of methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate involves interacting with specific molecular targets. These targets include enzymes and receptors that are part of metabolic pathways. The sulfonyl group is crucial for binding to these targets, while the epiminocyclohepta[d]pyrimidin structure provides the necessary molecular scaffold for specificity.
Molecular Targets and Pathways
Enzyme Inhibition: : The compound can inhibit specific enzymes involved in metabolic processes.
Receptor Modulation: : It can act on receptors to modulate signal transduction pathways, affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-sulfonylbenzoate: : This compound shares the sulfonyl and benzoate groups but lacks the epiminocyclohepta[d]pyrimidin core.
4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoic acid: : Similar in structure but with a carboxylic acid group instead of a methyl ester.
Sulfonyl-substituted cycloheptapyrimidines: : These compounds contain similar cyclic structures with sulfonyl groups.
Uniqueness
Methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate stands out due to its combination of the epiminocyclohepta[d]pyrimidin core, which imparts unique reactivity and biological activity, coupled with the versatile sulfonyl and benzoate groups that enhance its application in diverse fields.
That's a detailed overview
Eigenschaften
IUPAC Name |
methyl 4-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-ylsulfonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-24-17(21)11-2-5-13(6-3-11)25(22,23)20-12-4-7-16(20)14-9-18-10-19-15(14)8-12/h2-3,5-6,9-10,12,16H,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVVXHPAHWUWMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
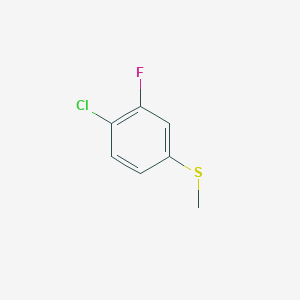
![6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362643.png)
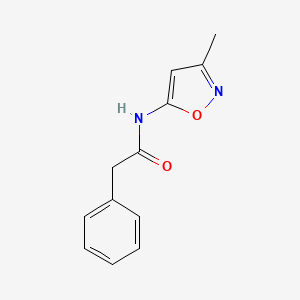
![2,4-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-5-carboxamide](/img/structure/B2362647.png)
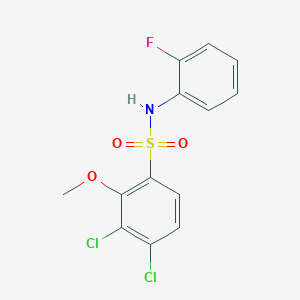
![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)
![N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2362650.png)
![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)
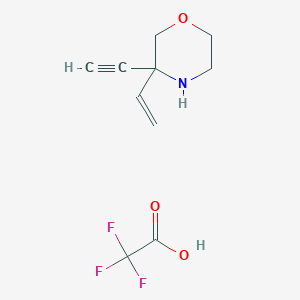
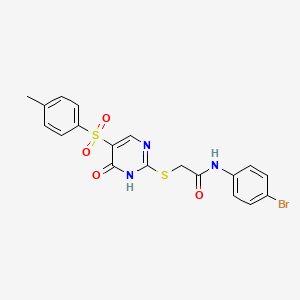
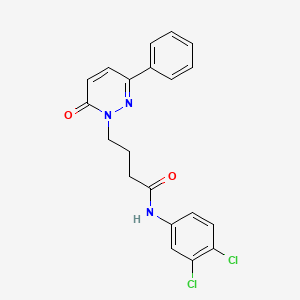
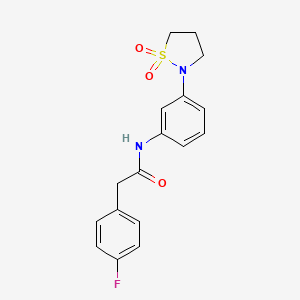

![1-{pyrido[2,3-d]pyrimidin-4-yl}-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2362661.png)
